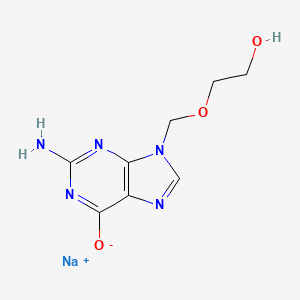
sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service (CAS) number sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate is a chemical entity with significant relevance in various scientific fields
Méthodes De Préparation
The synthesis of sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the combination of precursor molecules under controlled conditions.
Reaction Conditions: The reactions are often carried out under specific temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized processes to maximize yield and purity, often using advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions: The reactions may involve reagents such as acids, bases, and catalysts, under conditions like controlled temperature and pH.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives of this compound.
Applications De Recherche Scientifique
sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound is utilized in industrial processes for the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can influence various biochemical pathways, resulting in the observed effects of the compound.
Comparaison Avec Des Composés Similaires
sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can be based on factors such as:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Chemical Properties: The unique chemical properties that distinguish this compound from other similar compounds.
Applications: The specific applications and uses of this compound compared to other compounds in the same category.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique chemical properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3,14H,1-2,4H2,(H3,9,11,12,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLUKZWYIKEASN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N5NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

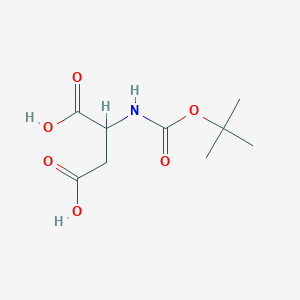
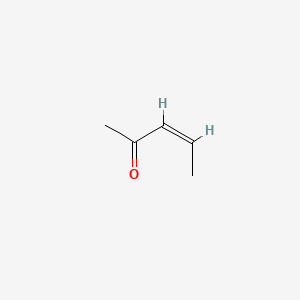
![sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate](/img/structure/B7887547.png)



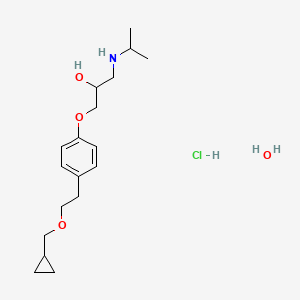
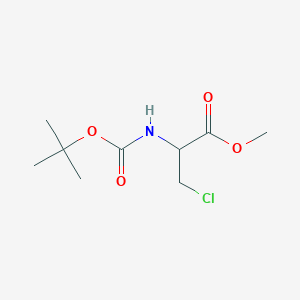
![3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate](/img/structure/B7887581.png)
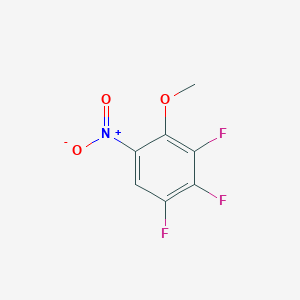
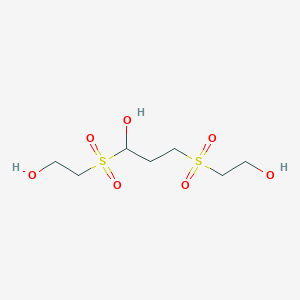
![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)
![potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate](/img/structure/B7887601.png)
